molecular formula C9H6N4 B1336651 4-(1H-1,2,4-Triazol-1-yl)benzonitrile CAS No. 25699-89-2

4-(1H-1,2,4-Triazol-1-yl)benzonitrile

Cat. No.: B1336651
CAS No.: 25699-89-2
M. Wt: 170.17 g/mol
InChI Key: GVHXOBQEQQQJEC-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-yl)benzonitrile is a chemical compound that features a triazole ring attached to a benzonitrile moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and more efficient purification techniques can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-Triazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Various electrophiles can be introduced using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: 4-(1H-1,2,4-Triazol-1-yl)benzylamine.

    Substitution: Substituted triazole derivatives with different functional groups.

Comparison with Similar Compounds

4-(1H-1,2,4-Triazol-1-yl)benzonitrile can be compared with other triazole-containing compounds:

These comparisons highlight the unique properties of this compound, such as its stability and versatility in chemical reactions.

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHXOBQEQQQJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437982
Record name 4-(1H-1,2,4-Triazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25699-89-2
Record name 4-(1H-1,2,4-Triazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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